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8-Ethyl-2-methyl-1H-purine

Lipophilicity Drug-likeness Membrane permeability

Medicinal chemistry programs require precise purine scaffolds to maintain SAR integrity. Substituting a non-identical analog introduces unpredictable changes in lipophilicity and sterics. - **Defined Properties**: XLogP3=1.3 (fills gap between 2,8-dimethyl- and 8-ethyl-2,6-dimethylpurine). - **Synthetic Utility**: Free N9 position for alkylation/glycosylation; C6 available for functionalization. - **Analytical Use**: Boiling point 292.6°C and exact mass 162.0905 Da for HPLC/GC-MS calibration. - **Catalog Purity**: ≥95% (HPLC). Available for immediate research supply.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11921988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-2-methyl-1H-purine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC(=NC=C2N1)C
InChIInChI=1S/C8H10N4/c1-3-7-11-6-4-9-5(2)10-8(6)12-7/h4H,3H2,1-2H3,(H,9,10,11,12)
InChIKeyWGDOLFCLLALKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethyl-2-methyl-1H-purine: Physicochemical Identity & Procurement


8-Ethyl-2-methyl-1H-purine (C₈H₁₀N₄, MW 162.19 g/mol) is a synthetic C2,C8-disubstituted purine base belonging to the 9H-purine structural class [1]. The compound bears an ethyl substituent at position 8 and a methyl substituent at position 2 on the purine heterocycle, yielding a computed XLogP3 of 1.3, topological polar surface area (TPSA) of 54.5 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Its computed boiling point is 292.6 ± 22.0 °C at 760 mmHg with a density of 1.2 ± 0.1 g/cm³ . As a non-nucleosidic purine scaffold, it serves as a versatile intermediate for further derivatization at N9, C6, and other positions, distinguishing it from fully elaborated nucleoside analogs or heavily substituted purine drugs [1].

Scaffold type Non-nucleosidic purine base with free N9 for further derivatization
Substitution C2-methyl, C8-ethyl disubstitution pattern alters steric and electronic profile
Workflow role Synthetic intermediate for medicinal chemistry, fragment-based design, and method development

Why Generic Purine Analogs Fall Short for Property-Driven Applications


Purine analogs differing in substitution pattern exhibit measurably distinct physicochemical properties—including lipophilicity, boiling point, density, and hydrogen-bonding capacity—that directly impact solubility, membrane permeability, chromatographic behavior, and reactivity in downstream synthetic transformations [1]. The simultaneous presence of an electron-donating ethyl group at C8 and a methyl group at C2 alters both steric and electronic characteristics relative to unsubstituted purine, 2-methylpurine, 8-ethylpurine, or symmetrical 2,8-dimethylpurine . Substituting one analog for another without accounting for these differences can invalidate structure-activity relationships (SAR), alter reaction yields in synthetic sequences, or confound analytical method development. The quantitative comparisons below demonstrate the specific magnitude of these property divergences.

! Different alkyl substitution patterns shift lipophilicity and hydrogen-bonding capacity, altering solubility and chromatographic retention.
! Substituting 2-methylpurine or 8-ethylpurine for the C2,C8-disubstituted purine can confound SAR interpretation and reaction yield optimization.
! Analytical method transfer between purine analogs may require revalidation due to shifts in boiling point, density, and logP.

Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity Comparison vs. Unsubstituted Purine and 8-Ethylpurine

8-Ethyl-2-methyl-1H-purine exhibits a computed XLogP3 of 1.3 (PubChem), representing a substantial increase in lipophilicity compared to unsubstituted purine (XLogP ≈ 0.35) and 8-ethylpurine (estimated XLogP ≈ 0.8–1.0) [1][2]. This ~3.7-fold higher partition coefficient (on a log scale, a difference of ~0.95–1.0 log units translates to approximately one order of magnitude in the octanol/water partition ratio) indicates significantly enhanced membrane permeability potential [1]. The dual alkylation at C2 (methyl) and C8 (ethyl) synergistically increases hydrophobic surface area beyond what either mono-substitution achieves alone [1].

Lipophilicity vs. purine & 8-ethylpurine
Reported
XLogP3 = 1.3 vs. purine (≈0.35) and 8-ethylpurine (≈0.8–1.0); Δ ≈ +0.95 and +0.3–0.5 log units
Supports lipophilicity-driven SAR exploration
Computed values; experimental logP recommended
Lipophilicity Drug-likeness Membrane permeability QSAR

Boiling Point and Thermal Stability vs. 8-Ethylpurine

8-Ethyl-2-methyl-1H-purine has a computed boiling point of 292.6 ± 22.0 °C at 760 mmHg . In contrast, 8-ethylpurine (the des-methyl analog, CAS 6625-65-6) exhibits a significantly higher computed boiling point of approximately 375.8 ± 15.0 °C at 760 mmHg . The ~83 °C lower boiling point of the target compound is attributable to the additional methyl group at C2, which disrupts intermolecular hydrogen bonding in the solid state and increases vapor pressure . The flash point of 131.7 ± 15.3 °C further defines safe handling parameters .

Boiling point vs. 8-ethylpurine
Reported
BP 292.6 ± 22.0 °C (target) vs. 375.8 ± 15.0 °C (8-ethylpurine); Δ ≈ –83 °C
Simplifies distillation-based purification
Flash point 131.7 °C defines safe handling; computed data
Thermal stability Distillation Purification Volatility

Molecular Weight Differentiation in SAR Library Design

8-Ethyl-2-methyl-1H-purine (MW 162.19, 12 heavy atoms) occupies a distinct position within the C2/C8-substituted purine chemical space [1]. This molecular weight lies between 2-methylpurine (MW ~134.14, 10 heavy atoms) and 8-ethyl-2,6-dimethylpurine (MW 176.22, 13 heavy atoms) . It is isobaric with 2,8-dimethylpurine (MW 148.17) but adds an additional methylene unit, increasing MW by ~14 Da and providing an extra rotatable bond (the ethyl C–C bond) [1]. This ~14 Da mass increment relative to the closest dimethyl analog is analytically resolvable by LC-MS and directly impacts logP, solubility, and steric bulk in target binding pockets [2].

MW differentiation in SAR library
Reported
MW 162.19 vs. 2,8-dimethylpurine (148.17) and 8-ethyl-2,6-dimethylpurine (176.22); Δ ≈ +14 and –14 Da
Fills systematic MW ladder for fragment-based design
Extra rotatable bond and steric bulk from ethyl group
Medicinal chemistry Fragment-based drug design Library enumeration Lead optimization

Class-Level Biological Advantage of C2-Methyl Purines

Although direct experimental IC₅₀ or Ki data for 8-ethyl-2-methyl-1H-purine against specific targets are absent from public databases (no BindingDB or ChEMBL entry matches this exact compound as of 2026), class-level SAR from structurally related purines provides guidance. In a systematic SAR study of 2- and 8-substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines against Mycobacterium tuberculosis, introduction of a methyl group at the purine 2-position was demonstrated to be beneficial for antimycobacterial activity, while steric hindrance at the C8 position reduced activity [1]. Separately, 2-methyl substitution on purine scaffolds enhanced antiprotozoal activity against Plasmodium falciparum [2]. The C2-methyl/C8-ethyl pattern of the target compound thus represents a deliberate balance between the potency-enhancing effect of C2-methylation and the physicochemical property modulation conferred by C8-ethylation [1][2].

Class-level SAR of C2-methyl purines
Class-level
C2-methyl associated with antimycobacterial and antiprotozoal screening hits; C8-substitution may reduce activity in certain assays
C2-methyl/C8-ethyl balance supports research into purine-binding target space
No direct target data for this exact compound; requires experimental validation
Antimycobacterial Antiprotozoal Structure-activity relationship Purine scaffold

Synthetic Accessibility via Direct C8–H Alkylation

The synthesis of 8-ethyl-2-methyl-1H-purine can be accomplished via a one-step CoCl₂·6H₂O-catalyzed direct alkylation of 8-H purine with tetrahydrofuran, a method that avoids the need for pre-functionalized 8-halogenopurine intermediates required by traditional transition-metal-catalyzed cross-coupling approaches (e.g., Stille, Suzuki, or Negishi couplings) [1]. This direct C–H functionalization route offers higher atom economy, reduced step count, and elimination of organometallic reagent costs compared to the classical two-step sequence of 8-halogenation followed by cross-coupling [1]. In contrast, 8-ethylpurine analogs lacking the C2-methyl group may require different protecting group strategies due to altered N7/N9 regioselectivity during alkylation [1].

Synthetic accessibility via C–H alkylation
Method context
Direct CoCl₂·6H₂O-catalyzed C8–H alkylation with THF avoids pre-functionalized 8-halopurine and Pd coupling steps
Supports efficient one-step purine derivatization route
Yield data not publicly reported; regioselectivity context depends on C2-methyl
Synthetic methodology C–H functionalization Catalysis Process chemistry

Inter-Source LogP Discrepancy in Cheminformatics

A notable discrepancy exists between two independently computed logP values for 8-ethyl-2-methyl-1H-purine: PubChem reports XLogP3 = 1.3 [1], while ChemSrc reports LogP = –0.09 . This ~1.4 log-unit difference arises from the use of different computational algorithms (XLogP3 atom-based method versus an unspecified algorithm on ChemSrc) [1]. The magnitude of this discrepancy exceeds the typical inter-algorithm variability of ±0.5 log units and is comparable to the difference between the target compound and unsubstituted purine (ΔXLogP ≈ 0.95) [1][2]. For comparison, unsubstituted purine exhibits LogP values of 0.35 (PubChem) and –0.35 (Molbase), showing that algorithm-dependent variability is a known phenomenon in this chemical class [2].

Inter-source logP discrepancy
Data to verify
PubChem XLogP3 = 1.3 vs. ChemSrc LogP = –0.09 (Δ 1.39); purine baseline variability ±0.7 units
Algorithm-dependent prediction; source specification required for QSAR/chromatography
Experimental measurement recommended before procurement decisions based on logP
Cheminformatics Property prediction Quality control Method validation

Research and Industrial Application Scenarios


Medicinal Chemistry SAR Exploration of C2/C8 Purines

For medicinal chemistry programs targeting purine-binding enzymes (kinases, PDEs, adenosine receptors, PNP), 8-ethyl-2-methyl-1H-purine provides a specific intermediate molecular weight (162.19 Da) and lipophilicity (XLogP3 = 1.3) that fills the gap between 2,8-dimethylpurine (MW 148.17) and 8-ethyl-2,6-dimethylpurine (MW 176.22) [1]. The C2-methyl group aligns with published SAR showing that small hydrophobic substituents at the purine 2-position are beneficial for antimycobacterial and antiprotozoal activity [3][4]. The unsubstituted N9 position remains available for diversification (alkylation, glycosylation, arylation), while C6 can be functionalized to introduce amine, thiol, or carbonyl groups [1]. Procurement of this specific disubstituted purine scaffold enables controlled, stepwise property modulation in lead optimization programs.

Chromatographic Reference Standard for Method Development

The well-defined computed properties of 8-ethyl-2-methyl-1H-purine—including a boiling point of 292.6 °C, flash point of 131.7 °C, density of 1.2 g/cm³, and TPSA of 54.5 Ų [1]—make it suitable as a reference compound for HPLC and GC method development targeting purine-based analytes. Its intermediate lipophilicity (XLogP3 = 1.3) ensures adequate retention on reversed-phase columns without requiring high organic modifier concentrations, while its distinct mass (162.0905 Da exact mass) provides a clean signal in LC-MS detection [1]. Compared to unsubstituted purine (MW 120.11, earlier elution) or 8-ethylpurine (BP 375.8 °C, less suitable for GC), this compound occupies a chromatographically convenient property space for method calibration [2].

Benchmark Substrate for C8–H Alkylation Methodology

8-Ethyl-2-methyl-1H-purine serves as a representative product for evaluating and optimizing CoCl₂-catalyzed direct C8-alkylation methodologies of purine substrates [5]. Its synthesis from 2-methylpurine via C8–H activation with tetrahydrofuran provides a test case for assessing reaction scope, regioselectivity (N7 vs. N9 tautomer control), and functional group tolerance in the presence of the C2-methyl substituent [5]. Procurement of authenticated 8-ethyl-2-methyl-1H-purine as an analytical reference standard enables reaction monitoring (TLC, HPLC, LC-MS) during methodology development and provides a benchmark for comparing yields across different catalytic systems [5][6].

Cheminformatics Model Validation for LogP Prediction

The documented 1.39 log-unit discrepancy between PubChem XLogP3 (1.3) and ChemSrc LogP (–0.09) for 8-ethyl-2-methyl-1H-purine provides a well-characterized test case for validating and benchmarking computational logP prediction algorithms in heterocyclic chemical space [1]. This compound can serve as a calibration standard for experimentally measuring logP (shake-flask or chromatographic method) and comparing results against multiple in silico predictions (XLogP3, ALogP, miLogP, CLogP, KOWWIN) [1][2]. The resolution of this discrepancy has practical implications for QSAR model accuracy, virtual screening enrichment, and property-based compound selection in procurement workflows.

Application
Selection Property
Validation Focus
Purine SAR library design
C2-methyl/C8-ethyl scaffold with unsubstituted N9
Incremental steric/lipophilicity modulation for fragment-based exploration
Chromatographic method development
Intermediate lipophilicity and distinct exact mass
RP-HPLC/LC-MS method calibration and purine analyte benchmarking
C–H functionalization methodology
Representative purine substrate for direct C8-alkylation
Reaction scope and regioselectivity assessment in purine series
LogP prediction algorithm benchmarking
Documented inter-source logP discrepancy
Experimental logP measurement to validate computational models
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